

Applications of Glucose Oxime in Drug Discovery: Application Notes and Protocols

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Compound of Interest

Compound Name: **Glucose oxime**

Cat. No.: **B1241236**

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of **glucose oxime** in medicinal chemistry and drug discovery. **Glucose oxime** serves as a versatile building block for the synthesis of complex molecules and as a pharmacologically active scaffold. Detailed protocols for its synthesis and key applications are provided to facilitate its use in the laboratory.

Application Notes

Glucose oxime, a derivative of glucose, has emerged as a valuable tool in drug discovery due to its unique chemical properties and biological activities. Its applications can be broadly categorized into its role as a versatile synthetic intermediate and as a core structure for the development of bioactive compounds.

1. A Versatile Intermediate for Complex Molecule Synthesis

Glucose oxime is a key starting material for the synthesis of a wide array of complex molecular architectures, providing a rich scaffold for combinatorial chemistry and the generation of diverse compound libraries.^[1]

- Iminosugars and Bicyclic Mimetics: The open-chain form of **glucose oxime** allows for the installation of an oxime functionality at a terminal position, which can be further manipulated

to synthesize complex heterocyclic compounds like iminosugars with seven-membered rings and bicyclic sugar mimetics through intramolecular cycloaddition reactions.

- **Glycoconjugates:** The oxime group serves as a chemical handle for "oxime ligation," a highly chemoselective reaction used to conjugate sugars to peptides, proteins, lipids, and other biomolecules.^[2] This has been instrumental in the synthesis of neo-glycopeptides and other complex bioconjugates for targeted drug delivery and immunological studies.^[2]
- **Heterocyclic Compounds:** Sugar oximes can be readily converted into other important heterocyclic systems, such as isoxazolines and nitriles, which are prevalent in many biologically active molecules.^[2] For instance, the reaction of a protected **glucose oxime** with dimethyl acetylenedicarboxylate (DMAD) yields isoxazoline glucosides.^[2]

2. A Scaffold for Bioactive Molecules

Derivatives of **glucose oxime** have demonstrated a range of biological activities, making them attractive candidates for drug development.

- **Acetylcholinesterase (AChE) Reactivators:** Sugar oximes have been extensively investigated as reactivators of acetylcholinesterase, an enzyme crucial for nerve function that is inhibited by organophosphorus poisoning.^[2] The sugar moiety can enhance the permeability of these reactivators through biological membranes, potentially improving their efficacy as antidotes.^{[2][3]}
- **Enzyme Inhibitors:** Various sugar oximes have been identified as broad-spectrum inhibitors of glycosidases.^[2] Additionally, oxime-based inhibitors have been developed for other key drug targets:
 - **Glucose Transporter 1 (GLUT1) Inhibitors:** Novel oxime-based inhibitors have been identified that can hinder glucose uptake and cell growth in cancer cells, which often overexpress GLUT1.^[4]
 - **Sodium-Glucose Cotransporter 2 (SGLT2) Inhibitors:** An oxime-containing C-glucosylarene has been identified as a potential SGLT2 inhibitor for the treatment of hyperglycemia in diabetes.

- Antimicrobial and Anticancer Agents: The oxime functional group is present in several FDA-approved drugs, including cephalosporin antibiotics.^[5] Furthermore, oxime derivatives have shown promise for their anti-inflammatory, antioxidant, and anticancer activities.^[6]

Quantitative Data

The following tables summarize key quantitative data for various **glucose oxime** derivatives from the literature.

Table 1: Reactivation Kinetics of Human Acetylcholinesterase (hAChE) by Sugar Oximes

Compound	Inhibitor	kr2 (M-1min-1)
Sugar Oxime 1	NEDPA	183 ± 20
Sugar Oxime 2	NEDPA	210 ± 20
HI-6	NEDPA	240 ± 10
Obidoxime	NEDPA	1500 ± 100
2-PAM	NEDPA	160 ± 10
Sugar Oxime 1	Paraoxon	1100 ± 100
Sugar Oxime 2	Paraoxon	1000 ± 100
HI-6	Paraoxon	1000 ± 100
Obidoxime	Paraoxon	11000 ± 1000
2-PAM	Paraoxon	1200 ± 100

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.^[7]

Table 2: Half-maximal Inhibitory Concentration (IC50) of Sugar Oximes against hAChE

Compound	IC50 (μM)
Sugar Oxime 1	390 ± 40
Sugar Oxime 2	> 1000
Sugar Oxime 3	110 ± 10
Sugar Oxime 4	200 ± 20

Data adapted from a study on bi- and trifunctional sugar oximes as antidotes against organophosphorus poisoning.[7]

Experimental Protocols

Protocol 1: General Synthesis of D-Glucose Oxime

This protocol describes a standard method for the synthesis of D-**glucose oxime** from D-glucose and hydroxylamine hydrochloride.

Materials:

- D-Glucose
- Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$)
- Sodium acetate (NaOAc) or Pyridine
- Methanol (MeOH)
- Water

Procedure:

- Dissolve D-glucose (1 equivalent) in methanol.
- Add sodium acetate (1.2 equivalents) or pyridine (1.2 equivalents) to the solution and stir until dissolved.

- Add hydroxylamine hydrochloride (1.1 equivalents) to the mixture.
- Reflux the reaction mixture for 1-2 hours. Alternatively, the reaction can be stirred at room temperature overnight.[8]
- Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to 0°C.
- Slowly add water dropwise to induce crystallization of the **glucose oxime**.[8]
- Filter the crystalline product, wash with cold water, and dry under vacuum.

Protocol 2: Microwave-Assisted Oxime Ligation of a Sugar to an Aminooxy-Linker

This protocol outlines a rapid and efficient method for conjugating a sugar to a molecule containing an aminooxy group using microwave irradiation.[9]

Materials:

- Unprotected reducing sugar (e.g., N-acetylglucosamine) (1 equivalent)
- Aminooxy-functionalized linker (1 equivalent)
- 0.1 M Ammonium acetate (NH₄OAc) buffer, pH 4.5

Procedure:

- In a microwave-safe reaction vessel, dissolve the aminooxy linker and the unprotected sugar in 0.1 M NH₄OAc buffer (pH 4.5).
- Place the vessel in a microwave reactor.
- Irradiate the reaction mixture at a maximum of 50°C for 30 minutes (e.g., 400 W with a 2-minute ramp to temperature).[9]
- After the reaction is complete, freeze-dry the solution.

- Purify the resulting oxime-linked glycoconjugate by flash chromatography (e.g., using a mobile phase of CHCl₃:MeOH:H₂O, 6:4:0.5).[9]

Protocol 3: One-Pot Fmoc-Deprotection and Oxime Ligation

This protocol is designed for the rapid labeling of peptides containing an Fmoc-protected aminoxy group with D-glucose.[10]

Materials:

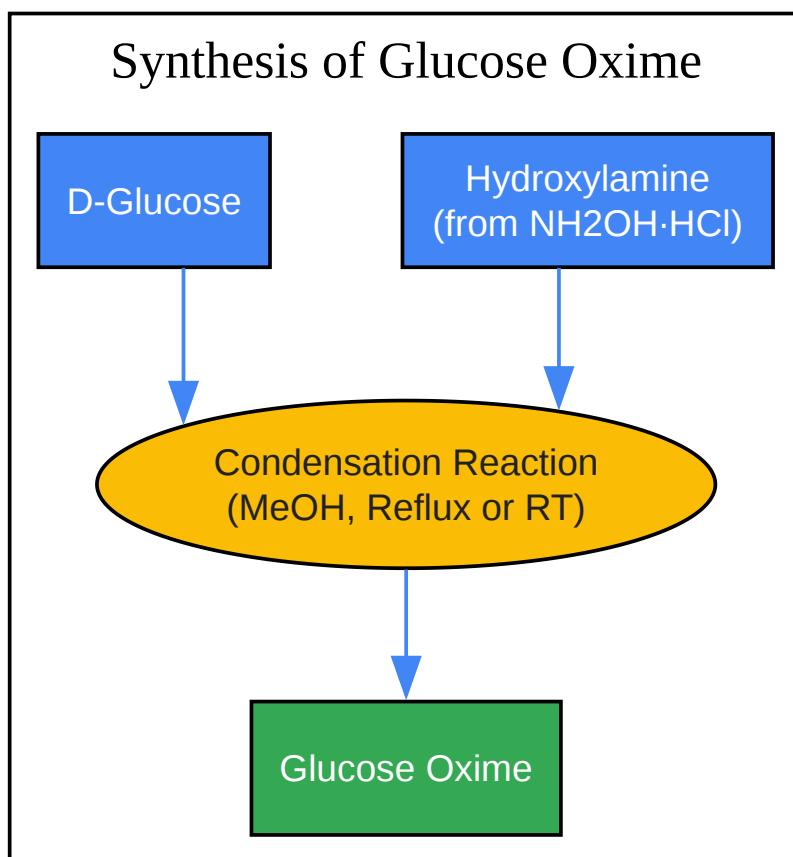
- Fmoc-protected aminoxy peptide (Fmoc-Aoa-peptide)
- 30% Piperidine in anhydrous N,N-Dimethylformamide (DMF)
- Trifluoroacetic acid (TFA)
- Aniline
- D-Glucose
- Anhydrous DMF
- Acetone

Procedure:

- Dissolve the Fmoc-Aoa-peptide in pre-heated (75°C) 30% piperidine in anhydrous DMF for 1 minute to remove the Fmoc protecting group.[10]
- Quench the reaction with neat TFA (to approximately 30% v/v).[10]
- Add a pre-heated solution of aniline (2 equivalents) and D-glucose (100 equivalents) in anhydrous DMF.[10]
- Allow the ligation reaction to proceed for 5 minutes at 75°C.[10]
- Quench the reaction with acetone.

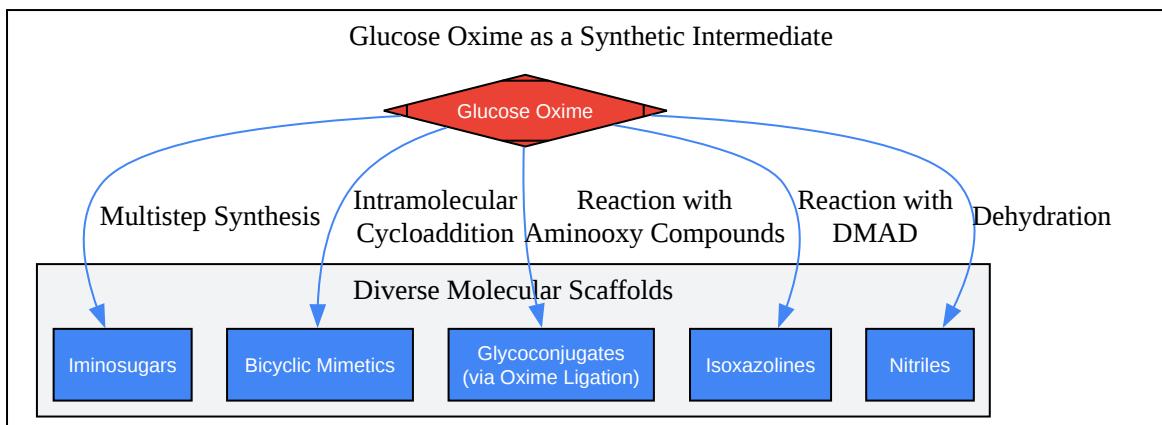
- Purify the resulting glucose-conjugated peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations



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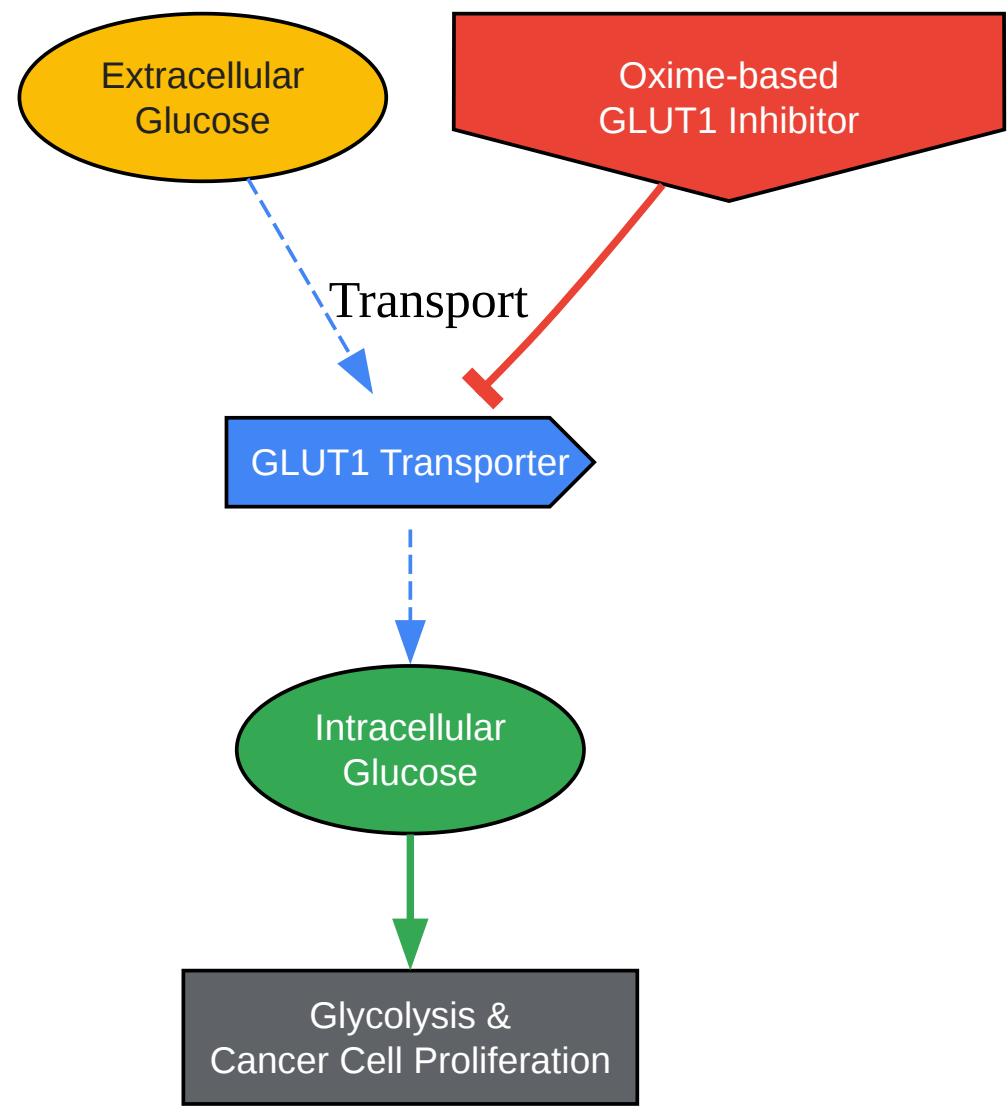
Caption: General workflow for the synthesis of **glucose oxime**.



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Caption: **Glucose oxime** as a versatile precursor for diverse scaffolds.

Inhibition of GLUT1-mediated Glucose Uptake



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Caption: Inhibition of GLUT1 by an oxime-based inhibitor.

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